methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
[(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound that features a furan ring, an oxolane ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of 1,4-diols under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The final step involves coupling the furan, oxolane, and triazole rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: The compound can be reduced at the triazole ring to form dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the furan and oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan and oxolane rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine: shares similarities with other triazole-containing compounds, such as 1,2,3-triazole derivatives and oxolane-containing compounds like tetrahydrofuran derivatives.
Uniqueness
What sets (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine apart is its unique combination of three distinct rings (furan, oxolane, and triazole) in a single molecule
Eigenschaften
Molekularformel |
C13H18N4O2 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-2-13(19-4-1)7-14-6-12-9-17(16-15-12)8-11-3-5-18-10-11/h1-2,4,9,11,14H,3,5-8,10H2 |
InChI-Schlüssel |
JNBUAGWWLFMWKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CN2C=C(N=N2)CNCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


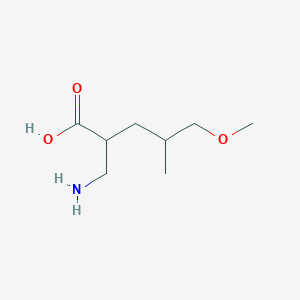
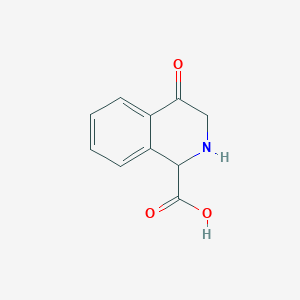


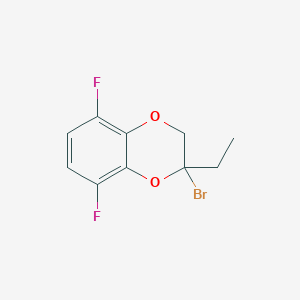
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

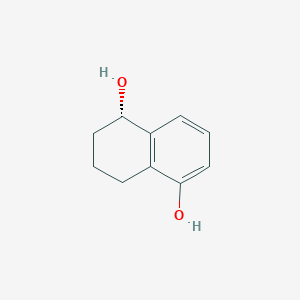
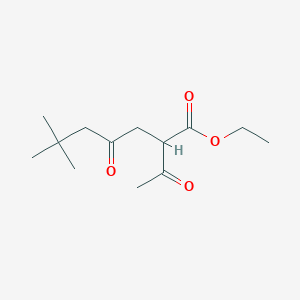
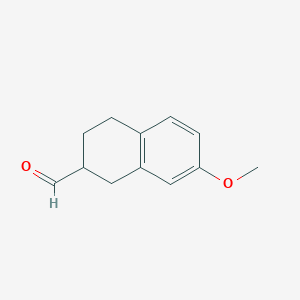
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
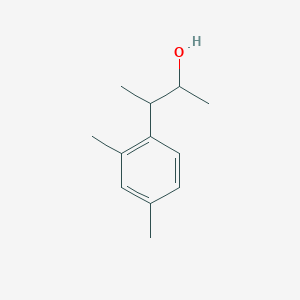
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
